molecular formula C5H8O2S B3048421 Thiacyclohex-3-ene, 1,1-dioxide CAS No. 16841-46-6

Thiacyclohex-3-ene, 1,1-dioxide

Cat. No.: B3048421
CAS No.: 16841-46-6
M. Wt: 132.18 g/mol
InChI Key: GAFNNBCHKMQQQB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiacyclohex-3-ene, 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of thiacyclohex-3-ene using hydrogen peroxide in the presence of a catalyst such as tungstic acid . The reaction is typically carried out at low temperatures (0-10°C) to control the rate of oxidation and prevent over-oxidation. The product is then purified through recrystallization from solvents like chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Thiacyclohex-3-ene, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, often in the presence of catalysts like tungstic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiacyclohex-3-ene.

    Substitution: Various substituted thiacyclohex-3-ene derivatives.

Scientific Research Applications

Thiacyclohex-3-ene, 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiacyclohex-3-ene, 1,1-dioxide involves its ability to undergo various chemical transformations. The sulfone group can participate in oxidation-reduction reactions, acting as an electron acceptor or donor. This property makes it useful in catalytic processes and as a reactive intermediate in organic synthesis .

Comparison with Similar Compounds

Thiacyclohex-3-ene, 1,1-dioxide can be compared with other similar compounds, such as:

    Thiacyclohexane: Lacks the double bond and sulfone group, making it less reactive.

    Thiacyclohex-3-ene: Contains the double bond but lacks the sulfone group, resulting in different reactivity.

    Cyclohex-3-ene, 1,1-dioxide: Similar structure but with a carbon atom instead of sulfur, leading to different chemical properties.

Properties

IUPAC Name

3,6-dihydro-2H-thiopyran 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c6-8(7)4-2-1-3-5-8/h1-2H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFNNBCHKMQQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168563
Record name Thiacyclohex-3-ene, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16841-46-6
Record name 2H-Thiopyran, 3,6-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16841-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiacyclohex-3-ene, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016841466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiacyclohex-3-ene, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiacyclohex-3-ene, 1,1-dioxide
Reactant of Route 2
Thiacyclohex-3-ene, 1,1-dioxide
Reactant of Route 3
Thiacyclohex-3-ene, 1,1-dioxide
Reactant of Route 4
Thiacyclohex-3-ene, 1,1-dioxide
Reactant of Route 5
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Reactant of Route 6
Thiacyclohex-3-ene, 1,1-dioxide

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